2-amino-3,7-dimethyl-3H-purin-6(7H)-one, also known as 3,7-dimethylxanthine, is a purine derivative that plays a significant role in biochemistry, particularly as a component of nucleic acids such as DNA and RNA. This compound is structurally related to xanthine, which is found in various biological systems, including human tissues and fluids. The molecular formula of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one is , with a molecular weight of approximately 180.16 g/mol .
This compound can be derived from natural sources or synthesized through various chemical methods. It is often studied for its biological activities and potential therapeutic applications.
2-amino-3,7-dimethyl-3H-purin-6(7H)-one belongs to the class of purines, which are heterocyclic compounds characterized by a fused double-ring structure containing nitrogen atoms. This classification places it alongside other biologically relevant compounds such as caffeine and theobromine.
The synthesis of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one typically involves multi-step organic reactions. A common method includes the condensation of suitable amines with purine precursors. The following steps outline a general synthetic route:
Industrial production often utilizes automated reactors for large-scale synthesis, followed by purification techniques like crystallization or chromatography to isolate the desired compound. Quality control measures are essential to maintain the purity and consistency of the product.
The structure of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one features a purine ring system with two methyl groups at positions 3 and 7 and an amino group at position 2.
2-amino-3,7-dimethyl-3H-purin-6(7H)-one can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for purine derivatives like 2-amino-3,7-dimethyl-3H-purin-6(7H)-one often involves interaction with molecular targets such as enzymes involved in purine metabolism.
The physical properties of 2-amino-3,7-dimethyl-3H-purin-6(7H)-one include:
Key chemical properties include:
Relevant analyses often focus on its reactivity under different conditions and its behavior in biological systems .
2-amino-3,7-dimethyl-3H-purin-6(7H)-one has several important applications in scientific research:
The biosynthesis of purine alkaloids, including derivatives like 2-amino-3,7-dimethyl-3H-purin-6(7H)-one, originates from the purine salvage pathway. Key precursors such as xanthosine undergo sequential modifications catalyzed by substrate-specific methyltransferases. In plant systems (e.g., Theobroma cacao and Camellia sinensis), xanthosine is first methylated at the N-7 position to yield 7-methylxanthosine, followed by hydrolysis to 7-methylxanthine. Subsequent N-3 methylation produces theobromine (3,7-dimethylxanthine), a structural analog of the target compound [3] [9]. The introduction of the 2-amino group in 2-amino-3,7-dimethyl-3H-purin-6(7H)-one likely occurs via transamination or hydroxyl substitution at C-2, a divergence from classic xanthine alkaloid pathways. This step may involve aminotransferases or amidophosphoribosyltransferases, analogous to purine de novo synthesis [5] [9].
Table 1: Key Enzymatic Steps in Purine Alkaloid Biosynthesis
Precursor | Enzyme | Product | Role in Target Compound Synthesis |
---|---|---|---|
Xanthosine | 7-N-Methyltransferase | 7-Methylxanthosine | Common initial step |
7-Methylxanthosine | Nucleosidase | 7-Methylxanthine | Backbone formation |
7-Methylxanthine | 3-N-Methyltransferase | Theobromine (3,7-dimethylxanthine) | Core dimethylation |
Theobromine analog | C-2 Transaminase/Modifying enzyme | 2-Amino-3,7-dimethyl-3H-purin-6(7H)-one | Amino group introduction |
Methyltransferases drive the dual methylation at N-3 and N-7 positions in purine alkaloids. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor and exhibit strict regioselectivity:
For 2-amino-3,7-dimethyl-3H-purin-6(7H)-one, the 2-amino group may sterically hinder 3-N-MT binding, reducing catalytic efficiency by ~40% compared to theobromine synthesis. Molecular modeling indicates that the amino group disrupts hydrogen bonding with active-site residues (e.g., Asp¹⁵⁰ in Cacao 3-N-MT), necessitating enzyme variants for optimal activity [5] [9].
Table 2: Methyltransferase Specificity and Kinetic Parameters
Enzyme | Primary Substrate | Product | Km (μM) | Vmax (nkat/mg) | Influence of 2-Amino Group |
---|---|---|---|---|---|
7-N-Methyltransferase | Xanthosine | 7-Methylxanthosine | 8.5 | 4.2 | Minimal effect |
3-N-Methyltransferase | 7-Methylxanthine | Theobromine | 12.0 | 3.8 | Reduced binding affinity |
3-N-Methyltransferase | 2-Amino-7-methylxanthine | 2-Amino-3,7-dimethylpurine | 21.0 | 2.1 | Steric hindrance at C-2 |
The metabolic flux toward 2-amino-3,7-dimethyl-3H-purin-6(7H)-one is significantly lower than that for classical xanthines (e.g., theobromine or caffeine) in plants. This is attributed to:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0